molecular formula C15H23N3O2 B7191695 N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]-1-hydroxycyclopentane-1-carboxamide

N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]-1-hydroxycyclopentane-1-carboxamide

Cat. No.: B7191695
M. Wt: 277.36 g/mol
InChI Key: OVXOJUYWMGVTSK-UHFFFAOYSA-N
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Description

N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]-1-hydroxycyclopentane-1-carboxamide is an intriguing chemical compound that captures the interest of chemists and researchers due to its unique structural features and potential applications. This compound, with its combination of cyclopropyl, pyrazole, and hydroxyl functional groups, represents a fascinating case of modern synthetic chemistry.

Properties

IUPAC Name

N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]-1-hydroxycyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-10-9-13(17-18(10)11(2)12-5-6-12)16-14(19)15(20)7-3-4-8-15/h9,11-12,20H,3-8H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXOJUYWMGVTSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)C2CC2)NC(=O)C3(CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]-1-hydroxycyclopentane-1-carboxamide typically involves multi-step organic reactions The process begins with the preparation of 1-cyclopropylethylamine, which is subsequently reacted with 5-methylpyrazole through a series of condensation and substitution reactions to form the pyrazole core

Industrial Production Methods: In industrial settings, the production of this compound requires careful optimization of reaction parameters to ensure high yield and purity. This includes using advanced techniques like continuous flow reactors, which allow for precise control over reaction conditions and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]-1-hydroxycyclopentane-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: For oxidation reactions, common reagents include potassium permanganate and chromium trioxide. Reduction reactions often use sodium borohydride or lithium aluminum hydride. Substitution reactions might involve reagents like alkyl halides or acyl chlorides under specific temperature and solvent conditions.

Major Products: The major products of these reactions depend on the type of chemical process used. For example, oxidation might yield carbonyl derivatives, while reduction can lead to the formation of corresponding alcohols. Substitution reactions typically result in new derivatives with modified functional groups.

Scientific Research Applications

This compound has a broad range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, it serves as a key intermediate in developing new pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an enzyme inhibitor or modulator, contributing to the understanding of biological pathways and mechanisms.

Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammatory and metabolic disorders.

Industry: Utilized in the development of new materials and chemical processes, contributing to innovations in manufacturing and technology.

Mechanism of Action

The mechanism by which N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]-1-hydroxycyclopentane-1-carboxamide exerts its effects is closely related to its molecular structure:

Molecular Targets and Pathways: It interacts with specific enzymes or receptors in biological systems, modulating their activity. This can lead to altered biochemical pathways, resulting in therapeutic or biological effects.

Comparison with Similar Compounds

  • N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]-1-hydroxycyclopentane-1-carboxamide derivatives.

  • Analogous pyrazole-based compounds with varying substituents.

  • Related carboxamide and hydroxyl-containing molecules used in similar research contexts.

This article highlights the fascinating aspects of this compound, emphasizing its preparation, reactivity, applications, and mechanism of action. Let me know if there are specific details you'd like to delve into further!

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